3-Hydroxypentanenitrile

Overview

Description

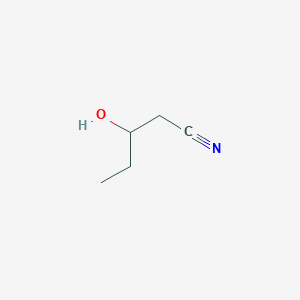

3-Hydroxypentanenitrile is a chemical compound with the molecular formula C5H9NO . It has an average mass of 99.131 Da and a monoisotopic mass of 99.068413 Da . It’s an important intermediate in the synthesis of certain substances .

Synthesis Analysis

The synthesis of ®-3-Hydroxypentanenitrile can be achieved with high enantiomeric excess by enzymatic reduction of 3-oxopentanenitrile . This process uses a novel acetoacetyl-CoA reductase (AdKR) from Achromobacter denitrificans .Molecular Structure Analysis

The InChI code for 3-Hydroxypentanenitrile is1S/C5H9NO/c1-2-5(7)3-4-6/h5,7H,2-3H2,1H3 . The Canonical SMILES is CCC(CC#N)O . Physical And Chemical Properties Analysis

3-Hydroxypentanenitrile has a density of 1.0±0.1 g/cm3, a boiling point of 227.9±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It has an enthalpy of vaporization of 54.0±6.0 kJ/mol and a flash point of 91.6±19.8 °C . The compound has a molar refractivity of 26.6±0.3 cm3 .Scientific Research Applications

Enzymatic Synthesis of Immunosuppressive Intermediates

3-Hydroxypentanenitrile (HPN) is a significant intermediate in creating an immunosuppressive inosine 5′-monophosphate dehydrogenase inhibitor. Researchers developed an efficient enzymatic procedure for synthesizing (R)-HPN with over 99% enantiomeric excess using a novel acetoacetyl-CoA reductase (AdKR) from Achromobacter denitrificans. This process involves the reduction of 3-oxopentanenitrile (KPN) to (R)-HPN by microorganisms with high enantioselectivity (Kawano, Hasegawa, & Yasohara, 2014).

Chemo-Enzymatic Synthesis for Enhanced Optical Purity

A chemo-enzymatic method was established for synthesizing (R)-3-hydroxypentanenitrile with over 99% enantiomeric excess. This process involved an initial enantioselective enzymatic reduction followed by lipase-catalyzed enantioselective hydrolysis to enhance the optical purity of the compound (Kawano, Hasegawa, & Yasohara, 2012).

Stereocontrolled Synthesis of Piperidines

(R,R)-2,3-Disubstituted piperidines, which have various synthetic and biological interests, were synthesized starting from (R)-(+)-5-bromo-2-hydroxypentanenitrile. The process utilized an enantioselective (R)-oxynitrilase-catalyzed transcyanation (Monterde, Brieva, & Gotor, 2001).

Precursors for Synthetic and Biological Compounds

5-Hydroxypent-2-enenitriles, including variants of 3-hydroxypentanenitrile, were identified as precursors for several compound classes such as dihydropyranones, dienenitriles, and functionalized naphthalenes. These compounds have notable synthetic and biological applications (Zhang, Jia, Liu, Guo, Song, & Fan, 2013).

Molecular Beam Epitaxy Growth in Electronics

3-Hydroxypentanenitrile derivatives have potential applications in molecular beam epitaxy, a process critical for producing materials used in electronics like light-emitting diodes, laser diodes, and solar cells. This technique enables precise control of growth parameters and in situ monitoring, which is essential for developing high-quality electronic materials (Wang & Yoshikawa, 2004).

Role in Wine Aroma and Beverage Analysis

Derivatives of 3-hydroxypentanenitrile, such as 3-hydroxy acids, are important in analyzing and understanding the aroma profiles of wines and other alcoholic beverages. These compounds contribute significantly to the sensory characteristics of these beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).

Environmental and Health Monitoring

Compounds related to 3-hydroxypentanenitrile, specifically 3-hydroxy fatty acids, are used as environmental markers for detecting endotoxin, a component of the outer membrane of certain bacteria. These markers are vital for assessing environmental and occupational exposure to harmful substances (Uhlig et al., 2016).

Tissue Engineering Materials

Polyhydroxyalkanoates, including derivatives of 3-hydroxypentanenitrile, are explored as biomaterials for medical devices and tissue engineering due to their biodegradability and thermoprocessability. These materials have potential applications in developing various medical devices and tissue repair systems (Chen & Wu, 2005).

Energy Storage Technologies

2D metal carbides and nitrides, which can be synthesized using derivatives of 3-hydroxypentanenitrile, show promise in energy storage applications. These materials, known as MXenes, are highly conductive and have applications in various fields, including energy storage and electrocatalysis (Anasori, Lukatskaya, & Gogotsi, 2017).

Atmospheric Chemistry and Environmental Science

Derivatives of 3-hydroxypentanenitrile, such as 5-hydroxy-3-mercapto-2-pentanone, have been identified in the Maillard reaction, which is significant in atmospheric chemistry and environmental science. Understanding these reactions contributes to our knowledge of atmospheric pollutants and their effects on climate and health (Cerny & Guntz-Dubini, 2008).

Mechanism of Action

Target of Action

3-Hydroxypentanenitrile is primarily targeted by enzymes that can stereoselectively reduce 3-ketopentanenitrile . These enzymes play a crucial role in the conversion of 3-ketopentanenitrile to optically active 3-hydroxypentanenitrile .

Mode of Action

The compound interacts with its target enzymes in a way that allows for the stereoselective reduction of 3-ketopentanenitrile . This interaction results in the asymmetric reduction of 3-ketopentanenitrile to optically active 3-hydroxypentanenitrile .

Biochemical Pathways

The affected pathway involves the enzymatic reduction of 3-ketopentanenitrile . The downstream effects of this pathway result in the production of optically active 3-hydroxypentanenitrile .

Result of Action

The molecular effect of the compound’s action is the conversion of 3-ketopentanenitrile to optically active 3-hydroxypentanenitrile . On a cellular level, this likely involves changes in the concentrations of these compounds within the cell.

properties

IUPAC Name |

3-hydroxypentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-2-5(7)3-4-6/h5,7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHRDEQPODSZQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431791 | |

| Record name | 3-hydroxypentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxypentanenitrile | |

CAS RN |

13635-05-7 | |

| Record name | 3-hydroxypentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of producing enantiomerically pure 3-Hydroxypentanenitrile?

A: Enantiomerically pure compounds are crucial in pharmaceuticals as different enantiomers can exhibit different biological activities. [, , ] For example, one enantiomer may have the desired therapeutic effect while the other could be inactive or even toxic. Therefore, developing efficient methods for producing the desired enantiomer of 3-Hydroxypentanenitrile, specifically the (R)-enantiomer, is vital for potential pharmaceutical applications. [, ]

Q2: What are the common methods for synthesizing 3-Hydroxypentanenitrile?

A2: There are two primary methods for synthesizing 3-Hydroxypentanenitrile:

- Enzymatic Reduction: This approach utilizes enzymes, like reductase S1, to selectively reduce 3-Oxopentanenitrile to (R)-3-Hydroxypentanenitrile. This method offers high enantioselectivity and can be more environmentally friendly than traditional chemical synthesis. [, ]

Q3: How can the enantiomeric excess of (R)-3-Hydroxypentanenitrile be enhanced after enzymatic reduction?

A: While enzymatic reduction using reductase S1 can achieve a good enantiomeric excess (ee) of (R)-3-Hydroxypentanenitrile (around 81.5% ee), it can be further enhanced by a subsequent lipase-catalyzed ester hydrolysis. [] This involves converting (R)-3-Hydroxypentanenitrile with 81.5% ee to its corresponding n-butyrate ester. Subsequent lipase-catalyzed hydrolysis of the ester selectively hydrolyzes the undesired enantiomer, leaving behind (R)-3-Hydroxypentanenitrile with over 99% ee. [] This two-step chemo-enzymatic procedure offers a highly efficient route to obtain enantiomerically pure (R)-3-Hydroxypentanenitrile.

Q4: Are there alternative enzymes to reductase S1 for the enantioselective synthesis of (R)-3-Hydroxypentanenitrile?

A: Research indicates that novel acetoacetyl-CoA reductase enzymes exhibit the capability to asymmetrically reduce 3-ketopentanenitrile, yielding (R)-3-Hydroxypentanenitrile with a high optical purity of 99% ee or higher. [] This discovery suggests potential alternatives to reductase S1 for the production of (R)-3-Hydroxypentanenitrile with high enantiomeric purity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B3047184.png)

![4-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047187.png)